(6-Bromo-2-methoxy-1-naphthyl)acetonitrile
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Description
Synthesis Analysis
The synthesis of related compounds often involves bromination, acylation, and hydrolysis steps. For instance, amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate in the synthesis of naproxen, is produced through a series of steps including bromination, acylation, and hydrolysis with a high overall yield indicating efficient synthesis processes for similar compounds (Ai, 2002).
Molecular Structure Analysis
The molecular structure of related naphthyl compounds has been extensively studied. For example, the crystal and molecular structure of certain ethyl 6-(6-methoxy-2-naphthyl) derivatives have been reported, highlighting the importance of X-ray diffraction data in confirming molecular geometries and providing insights into the potential structural characteristics of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving naphthyl compounds can vary widely. Photoarylation and alkylation of bromonaphthols, including reactions in different solvents and the presence of basic catalysts, demonstrate the reactivity and versatility of naphthyl-based compounds in synthetic chemistry (Pretali et al., 2009).
Physical Properties Analysis
The physical properties of naphthyl compounds, such as their solubility and spectroscopic characteristics, are crucial for their application in synthesis and material science. Studies on 6-bromo-2-naphthoic acid have explored UV-Vis spectroscopic properties and deprotonation processes, providing valuable information on the behavior of these compounds in different solvents (Ushakou & Wróblewski, 2019).
Chemical Properties Analysis
The chemical properties of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and reactions of 1-bromo-6-cyano-2-naphthol provide insights into bromination reactions and the potential chemical behavior of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile (Yuan-yuan et al., 2014).
Scientific Research Applications
Synthesis and Chemical Behavior
Photoarylation/Alkylation Studies
A study explored the photochemistry of 6-bromo-2-naphthols, closely related to (6-Bromo-2-methoxy-1-naphthyl)acetonitrile, revealing the generation of electrophilic carbene intermediates upon photoexcitation. These intermediates were trapped successfully in various reactions, underscoring the potential of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile in photochemical syntheses and the creation of diverse organic compounds (Pretali et al., 2009).
Practical Synthesis of Key Intermediates
In another research, the practical synthesis of 2-Bromo-6-methoxynaphthalene, a compound structurally similar to (6-Bromo-2-methoxy-1-naphthyl)acetonitrile, was discussed. It highlighted its importance as an intermediate in preparing non-steroidal anti-inflammatory agents. This study demonstrates the significance of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile in pharmaceutical synthesis pathways (Xu & He, 2010).
Pharmaceutical Intermediates
HPLC Determination
A method for determining 7-methoxy-1-naphthyl-acetonitrile, an analogue of the compound , used high-performance liquid chromatography (HPLC). This study underscores the role of such compounds as critical intermediates in the manufacture of antidepressants, showcasing the analytical techniques essential for quality control in pharmaceutical synthesis (Wei-hua, 2009).
properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-16-13-5-2-9-8-10(14)3-4-11(9)12(13)6-7-15/h2-5,8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBQPAVETVFEEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351887 |
Source
|
Record name | (6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-methoxy-1-naphthyl)acetonitrile | |
CAS RN |
92643-17-9 |
Source
|
Record name | 6-Bromo-2-methoxy-1-naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92643-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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